molecular formula C19H21NO2 B12314714 rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans

Cat. No.: B12314714
M. Wt: 295.4 g/mol
InChI Key: VGJHMAVFQJLHKA-UHFFFAOYSA-N
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Description

rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid (CAS: 218431-69-7, SY218455) is a chiral pyrrolidine derivative characterized by a trans-configuration at the 3R and 4R positions . Its structure features two benzyl substituents at the 1- and 4-positions of the pyrrolidine ring and a carboxylic acid group at the 3-position. The racemic nature of the compound indicates equal proportions of enantiomers, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1,4-dibenzylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJHMAVFQJLHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.

    Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as benzyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrrolidine Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences between rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans, and analogous compounds:

Compound Name Substituents Functional Groups Key Structural Features References
This compound 1- and 4-benzyl Carboxylic acid (C3) Trans-configuration; racemic mixture
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1-methyl, 4-benzodioxol, urea-linked trifluoromethylphenyl Carboxylic acid (C3), urea, benzodioxol Cis-configuration; trifluoromethyl group enhances lipophilicity
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 1-benzyl, 4-fluoropyridin-pyrrolidine Methyl ester, silyl ether, fluoropyridine Fluorine atom and silyl ether improve metabolic stability
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1-tert-butyl, 4-fluoropyridin-pyrrolidine Methyl ester, hydroxymethyl, fluoropyridine Hydroxymethyl group enhances solubility
Key Observations:
  • Substituent Diversity : The target compound’s dual benzyl groups distinguish it from derivatives with fluoropyridine, benzodioxol, or trifluoromethylphenyl substituents. Benzyl groups likely increase lipophilicity compared to polar groups like hydroxymethyl or fluoropyridine .
  • Functional Group Impact : The carboxylic acid in the target compound may confer higher acidity and hydrogen-bonding capacity relative to ester or urea derivatives, influencing solubility and receptor interactions .
Spectroscopic Characterization
  • provides FTIR peaks (e.g., 1675 cm⁻¹ for carbonyl stretching) and APCI-MS data (m/z 466), confirming the presence of urea and carboxylic acid groups . Similar data for the target compound are absent, but its carboxylic acid group would likely exhibit a distinct IR signature near 1700 cm⁻¹.

Biological Activity

rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid
  • CAS Number : 895239-61-9
  • Molecular Formula : C19H21NO2
  • Molecular Weight : 295.38 g/mol

Biological Activity Overview

The biological activity of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research has shown that it possesses cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Investigations into neuroprotective properties have revealed that it may help mitigate neurodegenerative processes.

The mechanisms through which rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid exerts its biological effects are still under exploration. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

1. Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid against Staphylococcus aureus and other pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 15 µM, indicating a potent cytotoxic effect.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

3. Neuroprotective Effects

A recent investigation assessed the neuroprotective properties of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid in a model of oxidative stress. The compound significantly reduced neuronal cell death induced by hydrogen peroxide.

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